
3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol” is an organic compound that has been studied for its unusual structures, phase behavior, and fluorescent properties . It is also known as L1 when it forms a complex with ZnCl2 .
Synthesis Analysis
The synthesis of this compound involves the formation of single crystal structures . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis
The molecular structure of this compound has been reported in single crystal structures . The compound exhibits supercooling, with a difference in melting and solidification points of over 100°C .Chemical Reactions Analysis
The compound, when complexed with ZnCl2, undergoes a room-to-low temperature single crystal-to-crystal phase transition in the solid state . A birefringent fluid phase mixed with crystalline domains is observed at high temperatures .Physical And Chemical Properties Analysis
The compound exhibits supercooling, with a difference in melting and solidification points of over 100°C . It also shows significant fluorescence enhancement when it forms a complex with ZnCl2 .Aplicaciones Científicas De Investigación
Anticancer Potential
- Cytotoxicity Against Cancer Cell Lines : Compounds related to 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol have shown moderate to good cytotoxic activity against various human cancer cell lines, indicating potential as anticancer agents (Alam et al., 2017).
Applications in OLED Technology
- High-Efficiency Electroluminescence : Derivatives of this compound have been used in the synthesis of iridium(III) complexes for organic light-emitting diodes (OLEDs), achieving high external quantum efficiency and performance (Su et al., 2021).
- Bipolar Host Materials : Used in the construction of bipolar host materials for phosphorescent OLEDs, these compounds help in achieving high efficiencies and low-efficiency roll-offs (Li et al., 2016).
DNA Interaction and Antibacterial Properties
- DNA Interaction and Antibacterial Activities : Compounds based on this compound have been involved in studies for DNA interaction and have shown potential in antibacterial activities (Ramashetty et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity, particularly against gram-negative and gram-positive bacteria (Kumar et al., 2012).
Fluorescent Properties
- Structural and Fluorescent Analysis : The synthesis and analysis of derivatives of this compound have led to insights into their fluorescent properties, beneficial in various scientific applications (Hiscock et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOIFYAFVEXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

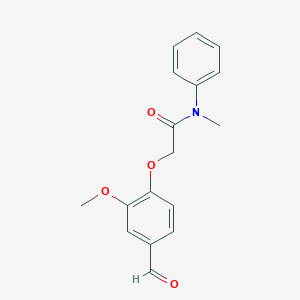
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)
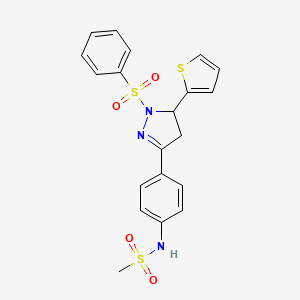

![N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2646769.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2646771.png)

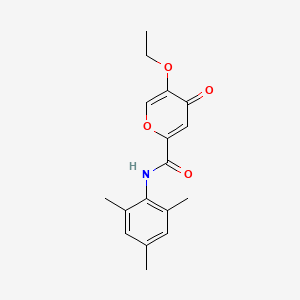
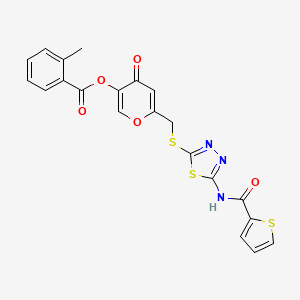
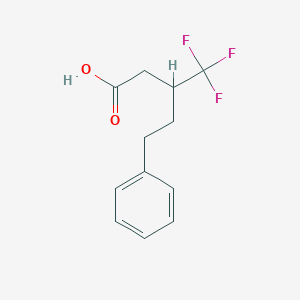
![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)

